molecular formula C24H16BrClO5 B12216864 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12216864
M. Wt: 499.7 g/mol
InChI Key: VGVISDDAGWWEAX-AFPJDJCSSA-N
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Description

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring multiple functional groups, including bromine, chlorine, and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the benzodioxin ring and the methylene linkage. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Diethyl malonate

Uniqueness

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C24H16BrClO5

Molecular Weight

499.7 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16BrClO5/c25-17-7-15(24-16(8-17)12-28-13-30-24)9-22-23(27)20-6-5-19(10-21(20)31-22)29-11-14-1-3-18(26)4-2-14/h1-10H,11-13H2/b22-9-

InChI Key

VGVISDDAGWWEAX-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Cl)OCO1

Origin of Product

United States

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